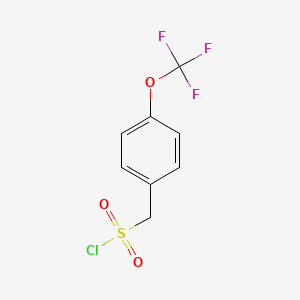

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHRLICMFSITAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stability and Storage Conditions for 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride

Technical Guide for Research & Development

Executive Summary

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride is a specialized benzylic sulfonyl chloride used as a building block in medicinal chemistry for sulfonylation and heterocycle synthesis. Its stability profile is governed by two critical structural features: the highly electrophilic chlorosulfonyl group (

Critical Handling Directive: This compound is moisture-sensitive and corrosive .[1] It undergoes rapid hydrolysis upon exposure to atmospheric humidity, generating hydrochloric acid (HCl) and the corresponding sulfonic acid. Furthermore, as a benzylic sulfonyl chloride, it possesses inherent thermal instability compared to direct aryl sulfonyl chlorides.

Recommended Storage: Store at 2°C to 8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).

Chemical Profile & Reactivity Mechanisms

Structural Vulnerabilities

The molecule consists of a benzene ring substituted with a trifluoromethoxy group (

| Feature | Reactivity Implication |

| Sulfonyl Chloride ( | High susceptibility to nucleophilic attack (hydrolysis/alcoholysis). Releases HCl gas upon degradation. |

| Benzylic Position ( | Increases conformational flexibility and susceptibility to thermal desulfonylation ( |

| Trifluoromethoxy ( | Electron-withdrawing group. Generally chemically stable but increases the lipophilicity and electrophilicity of the parent molecule. |

Primary Degradation Pathway: Hydrolysis

The most immediate threat to purity is moisture. Water acts as a nucleophile, attacking the sulfur atom. This reaction is autocatalytic; the HCl produced can catalyze further degradation or corrode storage seals.

Mechanism:

-

Nucleophilic attack of

on the Sulfur atom. -

Elimination of Chloride (

). -

Formation of 4-(Trifluoromethoxy)phenylmethanesulfonic acid and HCl.

Secondary Degradation: Thermal Desulfonylation

Benzylic sulfonyl chlorides can undergo thermal decomposition to release sulfur dioxide (

Visualization of Degradation & Handling

Hydrolysis Reaction Pathway

Figure 1: The irreversible hydrolysis pathway triggered by atmospheric moisture.

Storage Decision Tree

Figure 2: Logic flow for assessing and storing incoming sulfonyl chloride reagents.

Detailed Storage Protocols

Environmental Control

-

Temperature: Maintain at 2°C to 8°C . While some SDS indicate "cool" storage, the benzylic nature warrants refrigeration to prevent slow thermal decomposition. For storage exceeding 6 months, -20°C is preferred.

-

Atmosphere: Strictly Inert Gas (Argon or Nitrogen) . Argon is preferred as it is heavier than air and provides a better "blanket" in the bottle.

-

Humidity: Relative Humidity (RH) must be effectively 0% inside the container.

Container Specifications

-

Primary Container: Amber glass vial or bottle with a Teflon (PTFE) lined screw cap. The amber glass protects against potential photodegradation, and PTFE resists corrosion from trace HCl.

-

Secondary Containment: Store the primary container inside a sealed desiccator or a secondary jar containing a desiccant (e.g., anhydrous calcium sulfate or silica gel) to intercept any moisture that penetrates the fridge/freezer environment.

-

Sealing: Wrap the cap junction with Parafilm M® or electrical tape to provide an additional moisture barrier.

Handling "Best Practices"

-

Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in humid lab air causes immediate condensation on the solid, destroying the top layer of the reagent.

-

Sampling: Use a dry spatula or syringe (if in solution). Ideally, handle inside a glove box or a glove bag filled with nitrogen.

-

Headspace Purge: After removing the required amount, backfill the bottle with inert gas before resealing.

Quality Control & Analysis

To verify the integrity of the reagent before use in critical steps (e.g., GMP synthesis), use the following method. Note that direct LC-MS is difficult due to the reactivity of the chloride.

Derivatization Method (Recommended)

Convert the unstable sulfonyl chloride into a stable sulfonamide for analysis.

-

Reagent: Mix excess benzylamine or morpholine in dry dichloromethane (DCM).

-

Procedure: Dissolve a small aliquot (~10 mg) of the sulfonyl chloride in dry DCM. Add the amine solution.[1]

-

Analysis: Analyze the resulting sulfonamide via HPLC-UV or GC-MS.

-

Interpretation: The presence of the sulfonic acid peak (or lack of sulfonamide formation) indicates hydrolysis has occurred.

-

Quantitative NMR (qNMR)

-

Solvent:

(dried over molecular sieves) or -

Standard: Use an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Signals: Monitor the shift of the benzylic methylene protons (

). The chemical shift will move significantly upfield if the sulfonyl chloride hydrolyzes to the sulfonic acid.

Safety & Emergency Procedures

-

Hazards: Causes severe skin burns and eye damage (GHS Category 1B).[1] Reacts violently with water.[1]

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat. Handle only in a fume hood.

-

Spill Cleanup:

References

-

Fisher Scientific. (2025). Safety Data Sheet: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. Retrieved from

-

Georganics. (2011).[3] Material Safety Data Sheet: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. Retrieved from

-

TCI Chemicals. (2025).[4] Safety Data Sheet: 4-(Trifluoromethyl)benzenesulfonyl Chloride. Retrieved from

-

PubChem. (2025). Compound Summary: 4-(Trifluoromethyl)benzenesulfonyl chloride.[2][5] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

Sources

Technical Procurement Guide: 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride

The following technical guide details the procurement, handling, and quality assurance of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride (CAS: 683813-55-0). It is designed for medicinal chemists and process engineers requiring high-fidelity reagents for drug discovery campaigns.[1]

Executive Summary

This compound is a specialized electrophilic building block used primarily in the synthesis of sulfonamides and sulfones within medicinal chemistry.[1] Its structural value lies in the trifluoromethoxy (-OCF₃) group—a privileged motif that enhances lipophilicity and metabolic stability without significantly increasing steric bulk compared to a methoxy group.[1]

However, this reagent presents specific procurement challenges:

-

Identity Confusion: It is frequently confused with its benzenesulfonyl analog (lacking the methylene spacer) or its trifluoromethyl analog.

-

Stability: As a benzylic sulfonyl chloride, it is highly susceptible to hydrolysis, necessitating strict cold-chain logistics and inert storage.[1]

Part 1: Chemical Identity & Specifications

Before purchasing, you must validate the exact chemical structure to avoid costly synthesis failures.[1] The methylene spacer (

Critical Identity Data

| Parameter | Specification | Notes |

| Chemical Name | This compound | Also known as [4-(Trifluoromethoxy)benzyl]sulfonyl chloride |

| CAS Number | 683813-55-0 | CRITICAL: Do NOT confuse with CAS 94108-56-2 (Benzenesulfonyl analog) or 163295-75-8 (Trifluoromethyl analog).[1] |

| Molecular Formula | MW: 274.64 g/mol | |

| Structure | Para-substitution pattern.[1] | |

| Physical State | White to off-white solid | Low melting point; may appear as a semi-solid if impure or hydrolyzed.[1] |

Quality Criteria (The "Gold Standard")

For pharmaceutical applications, the following specifications are non-negotiable:

-

Purity (HPLC/GC):

(Area %). -

Active Content (Titration):

.[2] Note: HPLC may overstate purity if hydrolyzed sulfonic acid does not elute or elutes in the void volume. -

Impurity Profile:

Part 2: Procurement Strategy & Supplier Landscape[1]

Purchasing this reagent requires a strategic approach based on scale and purity needs.[1] The market is divided between "Catalog Suppliers" (fast, expensive per gram) and "Custom/Bulk Suppliers" (slower, scalable).[1]

Supplier Tier Analysis[1]

| Supplier Tier | Representative Companies | Best For | Risk Factor |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , Thermo Fisher | Rapid delivery (<48h), Reference standards (mg to g scale).[1] | High unit cost; often re-packaged from bulk sources.[1] |

| Tier 2: Specialist Building Blocks | BLD Pharm , Combi-Blocks , Enamine | MedChem library synthesis (1g - 100g).[1] Balance of speed/cost. | Batch-to-batch variability; check CoA for specific batch dates. |

| Tier 3: Bulk/Custom | WuXi AppTec , Georganics , Fluorochem | Process scale-up (>1kg).[1] Custom purity specs. | Long lead times (4-8 weeks); requires rigorous incoming QC.[1] |

Procurement Decision Logic

Use the following logic flow to determine the optimal sourcing channel.

Figure 1: Decision matrix for sourcing sulfonyl chlorides based on scale and purity requirements.

Part 3: Technical Handling & Storage Protocol[1]

Safety Warning: This compound is Corrosive (Skin Corr.[2][4] 1B) and Moisture Sensitive .[3] It reacts violently with water to release HCl gas.[1]

Handling "The Warhead"

The sulfonyl chloride moiety is an electrophilic "warhead."[1] Its stability is compromised by atmospheric moisture.[1][3]

-

Environment: Handle strictly within a fume hood. For long-term storage or subdivision, use a glovebox (Nitrogen/Argon atmosphere).[1]

-

Weighing: Do not weigh on open balances for extended periods. Use closed weighing boats or tare the reaction flask directly.[1]

-

Quenching: All glassware and syringes must be quenched with a dilute alkaline solution (e.g., 1M NaOH) before disposal to neutralize residual acid chlorides.

Storage Best Practices

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Tightly sealed glass vial with a PTFE-lined cap.[1] Parafilm is insufficient; use electrical tape or secondary containment with desiccant.[1]

Part 4: Quality Control (QC) & Validation

Trusting a Certificate of Analysis (CoA) blindly is a risk in sensitive synthesis. Perform the following "Self-Validating" QC workflow upon receipt.

QC Workflow

Figure 2: Incoming Quality Control workflow. Step 3 (Derivatization) is the ultimate functional test.

Analytical Interpretation[1][6]

-

-NMR (CDCl

-

Functional Test (Derivatization):

References

-

Georganics. (n.d.). This compound Specifications. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 94108-56-2 (Analog Comparison). Retrieved January 30, 2026, from [Link][1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. [Link to concept source]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | C7H4ClF3O4S2 | CID 61728613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethoxy)benzenesulfonyl chloride | 94108-56-2 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Derivatization of Primary and Secondary Amines with 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride

Executive Summary

This guide details the protocol for derivatizing primary and secondary amines using 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride .[1] Unlike standard benzenesulfonyl chlorides, this reagent introduces a 4-(trifluoromethoxy)benzyl moiety.[1] The presence of the trifluoromethoxy (

-

Lipophilicity Modulation: It significantly increases the

of the parent amine, facilitating membrane permeability and altering pharmacokinetic profiles. -

Metabolic Stability: The

group blocks metabolic hotspots and resists enzymatic degradation.[1] -

Analytical Tagging: It provides a sensitive handle for

NMR and enhances ionization efficiency in negative-mode ESI-MS (Electrospray Ionization Mass Spectrometry) due to the acidic N-H sulfonamide proton.[1]

Target Audience: Medicinal Chemists, DMPK Scientists, and Analytical Chemists.

Chemical Basis & Mechanism[1][2][3]

The Reaction

The derivatization proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The amine nitrogen attacks the electrophilic sulfur, displacing the chloride ion.

Reaction Equation:

Critical Mechanistic Insight: The "Sulfene" Trap

Unlike simple benzenesulfonyl chlorides, phenylmethanesulfonyl chlorides possess acidic

-

Direct Substitution (Desired): Nucleophilic attack by the amine on the sulfur.[2]

-

Elimination-Addition (Side Reaction): In the presence of strong tertiary amine bases (e.g., triethylamine) and non-polar solvents, the reagent can undergo E2 elimination to form a highly reactive sulfene intermediate (

). This intermediate can dimerize (forming stilbenes) or react non-selectively, lowering yield.[1]

Expert Recommendation: To mitigate sulfene formation, use Schotten-Baumann conditions (biphasic aqueous/organic with inorganic base) or maintain strictly low temperatures (

Experimental Protocols

Materials Required[2][3][4][5][6][7][8][9][10]

-

Reagent: this compound (Store at

, desiccated). -

Solvents: Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF), or Acetonitrile.

-

Base: Sodium Carbonate (

) or Diisopropylethylamine (DIPEA).[1] -

Quench: 1M HCl, Saturated

.

Protocol A: Biphasic Schotten-Baumann (Recommended for Robustness)

Best for: Hydrophilic amines, amino acids, and avoiding sulfene side-reactions.

-

Preparation: Dissolve the amine (

) in -

Basification: Add

( -

Addition: Dissolve this compound (

, -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2–4 hours.

-

Checkpoint: Monitor by TLC or LC-MS.[1] The sulfonyl chloride is prone to hydrolysis; if amine remains after 2 hours, add another

of reagent.

-

-

Workup:

Protocol B: Anhydrous Organic Synthesis

Best for: Lipophilic amines, precious samples, or water-sensitive substrates.

-

Solvation: Dissolve amine (

) in anhydrous DCM ( -

Base Addition: Add DIPEA (

) and cool to-

Note: Avoid a large excess of base to prevent sulfene formation.[1]

-

-

Derivatization: Add the sulfonyl chloride (

) as a solid or dissolved in minimal DCM. -

Incubation: Stir at

for 30 mins, then allow to warm to RT for 1 hour. -

Quench: Add

saturated -

Purification: Flash chromatography (Hexane:EtOAc gradient).

Visualization of Workflow

Caption: Decision tree for selecting the optimal derivatization pathway based on amine properties.

Analytical Validation & Data

Expected Analytical Signatures

Upon successful derivatization, the physicochemical properties of the amine change predictably.

| Parameter | Change / Observation | Reason |

| Mass Shift ( | +238.0 Da (approx) | Addition of |

| Single peak | Characteristic of | |

| Singlet | Benzylic methylene ( | |

| Solubility | Decreased in aqueous acid | Loss of basic amine; formation of neutral/acidic sulfonamide.[1] |

| MS Mode | Negative Ion Mode Enhanced | Sulfonamide N-H is acidic ( |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Stilbene formation | Sulfene Pathway: Base was too strong or added too fast.[1] | Switch to Method A (Inorganic base) or keep reaction strictly at |

| Reagent Hydrolysis | Wet solvents or old reagent.[1][3] | Use anhydrous DCM; check reagent quality (should be white solid, not oily).[1] |

| No Reaction | Amine is sterically hindered or salt form not neutralized.[1] | Ensure amine salt is free-based (add extra base); heat to |

Applications in Drug Discovery[4][5][11][12]

-

Chiral Resolution: While this specific reagent is achiral, it can be used in conjunction with chiral HPLC.[1] The bulky

group often enhances separation factors on polysaccharide-based chiral columns compared to simple phenyl analogs.[1] -

Metabolite Identification: The distinct

signal acts as a tracer.[1] If a drug candidate is derivatized and subjected to metabolic screening, the shift or loss of the -

Hinsberg Test Modernization: This reagent can distinguish primary/secondary amines (soluble in base due to acidic N-H) from tertiary amines (no reaction/insoluble), with the added benefit of easier detection via UV/MS.[1]

References

-

PubChem. this compound - Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

King, J. F., et al. (1992).[1] Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society.[1][4] (Context on sulfene mechanism).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on OCF3 properties). Available at: [Link]

Sources

- 1. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

Application Note: Strategic Incorporation of the Trifluoromethoxy Motif in Peptide Therapeutics

Topic: 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride in Peptide Synthesis and Modification Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The incorporation of fluorine-containing motifs into peptide backbones is a pivotal strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and receptor binding affinity. This compound (CAS: 683813-55-0) serves as a high-value electrophilic building block for introducing the trifluoromethoxy (-OCF

Unlike direct fluorination, the -OCF

Chemical Profile & Reagent Specifications

Before initiating synthesis, it is critical to understand the physicochemical properties of the reagent. The sulfonyl chloride moiety is moisture-sensitive and requires anhydrous handling.[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 683813-55-0 |

| Molecular Formula | C |

| Molecular Weight | 274.64 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, THF, DMF; reacts with water |

| Reactivity Class | Electrophile (Sulfonyl Chloride); Benzyl-type |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Mechanistic Insight: The "Sulfene" Pathway

Expert Insight: Unlike simple aryl sulfonyl chlorides (e.g., Tosyl chloride), phenylmethanesulfonyl chlorides possess acidic

While the final product (sulfonamide) is identical, this pathway implies that steric hindrance in the base and the order of addition can influence reaction kinetics and side-product formation (e.g., sulfene dimerization).

Mechanistic Diagram (Graphviz)

Figure 1: Reaction mechanism highlighting the sulfene intermediate pathway common to benzylsulfonyl chlorides.

Application 1: N-Terminal Capping (SPPS Protocol)[1]

Rationale: Capping the N-terminus with a sulfonamide linkage renders the peptide resistant to aminopeptidases. The 4-trifluoromethoxybenzyl tail increases the peptide's lipophilicity, potentially improving blood-brain barrier (BBB) penetration.

Materials

-

Resin: Rink Amide or Wang resin (peptide attached, N-terminal Fmoc removed).[1]

-

Reagent: this compound (5–10 equivalents).[1]

-

Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine.[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous).[1] Note: DMF can be used, but DCM minimizes sulfene dimerization.

Step-by-Step Protocol

-

Resin Preparation:

-

Reagent Activation:

-

In a separate dry vial, dissolve This compound (137 mg, 0.5 mmol, 5 eq) in 2 mL of anhydrous DCM.

-

Note: Do not premix with base for long periods to avoid sulfene degradation.[1]

-

-

Coupling Reaction:

-

Washing & Cleavage:

-

Purification:

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column).[1] The -OCF

group will significantly increase retention time compared to the non-modified peptide.

-

Application 2: Site-Selective Lysine Modification[1]

Rationale: Modifying a specific Lysine side chain allows for the introduction of the -OCF

Workflow Diagram (Graphviz)

Figure 2: Orthogonal protection strategy for site-selective Lysine modification.

Protocol Modifications

-

Protection Strategy: Use Fmoc-Lys(Mtt)-OH during chain assembly.[1] The Mtt (4-methyltrityl) group is acid-labile but much more sensitive than the Boc group used for Trp/Lys protection.

-

Selective Deprotection:

-

Coupling: Follow the N-Terminal Capping Protocol (Section 4) applied to the side chain.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Coupling | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagent. Increase equivalents to 10x. |

| Side Products (Dimerization) | Sulfene Dimerization | Reduce base concentration.[1] Add base slowly to the mixture of resin and reagent. |

| Racemization | High pH / Temperature | Perform coupling at 0°C initially, then warm to RT.[1] Avoid strong bases like DBU.[1] |

| Resin Clumping | Aggregation of hydrophobic tail | Use a solvent mixture of DCM/DMF (1:1) or add chaotropic salts if solubility is an issue.[1] |

References

-

Mechanistic Basis of Sulfonyl Chloride Reactions

-

Trifluoromethoxy Group in Drug Design

-

Peptide N-Terminal Modification Protocols

-

Reagent Properties & Safety

Sources

- 1. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00368H [pubs.rsc.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride in Modern Drug Discovery

Abstract and Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among these, the trifluoromethoxy (-OCF3) group has gained significant prominence for its ability to confer unique and advantageous physicochemical properties.[2][3] This application note provides a detailed guide for researchers on the use of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride, a key intermediate for introducing this valuable moiety into molecular scaffolds. We will explore the rationale for its use, provide a detailed, field-proven protocol for the synthesis of sulfonamides, and offer guidance on characterization and troubleshooting.

This compound (TFMPMSC) is a versatile reagent designed for the synthesis of sulfonamides and sulfonate esters. Its structure is notable for the trifluoromethoxy-substituted benzyl core linked to a highly reactive sulfonyl chloride functional group.

Reagent Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃O₃S | |

| Molecular Weight | 274.64 g/mol | |

| Appearance | Solid | |

| SMILES | FC(F)(F)Oc1ccc(cc1)C(=O)Cl | |

| InChI Key | PMHRLICMFSITAR-UHFFFAOYSA-N |

The Strategic Advantage of the Trifluoromethoxy Moiety

The -OCF3 group is not merely a bioisostere of a methoxy or other alkyl groups; its unique electronic properties impart a distinct profile to a parent molecule.[4] Understanding these advantages is crucial to appreciating the utility of TFMPMSC in drug design.

-

Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making it highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 (CYP450) enzymes.[4] This increased stability can prolong a drug's half-life and improve its overall bioavailability.

-

Modulation of Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design. This property can be fine-tuned to enhance a compound's ability to cross cellular membranes and reach its biological target.[4]

-

Improved Binding Affinity: The strong electron-withdrawing nature of the -OCF3 group can alter the electronic properties of the aromatic ring, influencing hydrogen bonding and electrostatic interactions with biological targets. This can lead to increased binding affinity and selectivity.[4]

-

Reduced Hydrogen Bond Acceptor Capacity: The electron-withdrawing fluorine atoms decrease the electron density on the oxygen atom. This reduces its ability to act as a hydrogen bond acceptor, which can be a critical factor in diminishing unwanted interactions with metabolic enzymes or off-target proteins.[4]

Caption: Key benefits of the -OCF3 group in drug design.

Core Application: Synthesis of Novel Sulfonamides

The primary application of this compound is the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[5] The reaction involves the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.[5]

Using TFMPMSC allows for the direct and efficient incorporation of the 4-(trifluoromethoxy)phenylmethyl moiety, enabling researchers to rapidly generate novel compound libraries for screening and lead optimization.

Detailed Experimental Protocol

This section provides a detailed, self-validating protocol for a representative reaction: the synthesis of N-benzyl-1-(4-(trifluoromethoxy)phenyl)methanesulfonamide from TFMPMSC and benzylamine.

General Reaction Scheme: this compound + Benzylamine → N-benzyl-1-(4-(trifluoromethoxy)phenyl)methanesulfonamide

Materials and Equipment

-

This compound (TFMPMSC) (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and consumables

-

Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

Step-by-Step Synthesis Workflow

Causality: This procedure is conducted under anhydrous conditions and at a low initial temperature to control the highly exothermic reaction and prevent the hydrolysis of the reactive sulfonyl chloride starting material. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[5]

-

Reaction Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.00 g, 3.64 mmol, 1.0 eq).

-

Dissolve the solid in anhydrous dichloromethane (DCM, ~20 mL).

-

Cool the flask to 0 °C using an ice bath and begin stirring.

-

-

Amine Addition:

-

In a separate vial, prepare a solution of benzylamine (0.43 g, 3.99 mmol, 1.1 eq) and triethylamine (0.55 g, 5.46 mmol, 1.5 eq) in anhydrous DCM (~5 mL).

-

Add this amine solution dropwise to the stirring sulfonyl chloride solution over 15-20 minutes. Rationale: Slow addition prevents a rapid exotherm that could lead to side reactions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting sulfonyl chloride spot is no longer visible.

-

-

Workup and Extraction:

-

Quench the reaction by adding deionized water (~20 mL).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1M HCl (2 x 20 mL) - Removes excess amine and triethylamine.

-

Saturated NaHCO₃ solution (1 x 20 mL) - Removes any residual acid.

-

Brine (1 x 20 mL) - Removes bulk water from the organic layer.

-

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure sulfonamide product.

-

Caption: Step-by-step workflow for the synthesis protocol.

Characterization and Data Interpretation

To confirm the identity and purity of the synthesized N-benzyl-1-(4-(trifluoromethoxy)phenyl)methanesulfonamide, the following analytical techniques are recommended. The table below provides expected (hypothetical) data for validation.

| Technique | Expected Result | Interpretation |

| ¹H NMR | Multiplets ~7.2-7.4 ppm (Ar-H), Singlet ~5.0 ppm (NH), Singlet ~4.3 ppm (Ar-CH₂-S), Singlet ~4.2 ppm (N-CH₂-Ar) | Confirms the presence of both aromatic rings, the sulfonamide proton, and the two distinct benzylic methylene groups. |

| ¹⁹F NMR | Singlet ~ -58 ppm | A single peak confirms the presence and chemical environment of the -OCF₃ group. |

| ¹³C NMR | Peaks ~149 ppm (C-OCF₃), ~122 ppm (q, J≈257 Hz, CF₃), ~135-120 ppm (Ar-C), ~58 ppm (Ar-CH₂-S), ~48 ppm (N-CH₂-Ar) | Confirms the carbon skeleton, including the characteristic quartet for the CF₃ carbon due to C-F coupling. |

| LC-MS (ESI+) | Calculated [M+H]⁺: 346.06. Found: 346.1 | Confirms the molecular weight of the target compound. |

| Melting Point | Sharp melting point | Indicates high purity of the final crystalline product. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of TFMPMSC due to moisture.2. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.2. Extend reaction time and re-check by TLC. Ensure stoichiometry of reagents is correct. |

| Multiple Spots on TLC | 1. Formation of side products.2. Presence of unreacted starting materials. | 1. Ensure controlled, slow addition of the amine solution at 0 °C to manage the exotherm.2. Optimize the purification step (e.g., adjust column chromatography solvent gradient). |

| Product Fails to Solidify | Presence of residual solvent or impurities. | Attempt to co-evaporate with a non-polar solvent like hexanes. If still an oil, proceed with high-vacuum drying or chromatographic purification. |

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. Scilit. [Link]

-

This compound - High purity | EN - Georganics. Georganics. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. ResearchGate. [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]

-

Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

- US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents.

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents.

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. National Institutes of Health. [Link]

-

PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE - Patent 2216325 - EPO. European Patent Office. [Link]

- CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride - Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Hovione. [Link]

- EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents.

Sources

Application Notes and Protocols for 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride in Agrochemical Synthesis

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design. Among the most impactful strategies is the incorporation of fluorine-containing functional groups to modulate the physicochemical and biological properties of active ingredients.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a uniquely powerful substituent in the design of novel herbicides, fungicides, and insecticides.[3][4][5]

Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group offers a distinct combination of high lipophilicity and metabolic stability, coupled with potent electron-withdrawing effects.[1][3] This unique electronic signature can significantly enhance the binding affinity of a molecule to its target protein, while the inherent stability of the C-F bonds often confers resistance to metabolic degradation, prolonging the compound's efficacy in the field.[6] Consequently, the -OCF₃ moiety is an increasingly prevalent feature in the molecular architecture of next-generation agrochemicals.[4][7]

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride is a key building block that enables the direct introduction of this advantageous pharmacophore into a wide range of molecular scaffolds. Its primary utility lies in the synthesis of sulfonamides, a class of compounds with broad-spectrum biological activity. This document provides a comprehensive guide to the application of this compound in agrochemical synthesis, detailing its properties, reactivity, and offering step-by-step protocols for its use.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its effective application.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClF₃O₃S | |

| Molecular Weight | 274.64 g/mol | |

| Appearance | Solid | |

| InChI Key | PMHRLICMFSITAR-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)Oc1ccc(cc1)C(=O)Cl |

Core Application: Synthesis of Sulfonamide-Based Agrochemicals

The primary application of this compound is in the synthesis of sulfonamides through the reaction with primary or secondary amines. This reaction forms a stable sulfonamide linkage, which is a key structural motif in numerous biologically active molecules.

The general reaction scheme is as follows:

Caption: General reaction for the synthesis of sulfonamides.

The trifluoromethoxy group on the phenyl ring enhances the lipophilicity of the resulting sulfonamide, which can improve its uptake and translocation within the target pest or plant.[1][3] Furthermore, the electron-withdrawing nature of the -OCF₃ group can influence the acidity of the sulfonamide N-H proton (in the case of primary amine reactants), potentially impacting its binding to target enzymes.

Experimental Protocols

Protocol 1: General Synthesis of a 4-(Trifluoromethoxy)phenylmethyl-Substituted Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a representative primary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, or a more complex amine relevant to a specific agrochemical target)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The base acts as an HCl scavenger for the hydrochloric acid generated during the reaction.[8]

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Caption: Workflow for the general synthesis of a sulfonamide.

Protocol 2: Synthesis of this compound from the Corresponding Sulfonic Acid

For researchers who may need to synthesize the title compound, this protocol outlines its preparation from the corresponding sulfonic acid. The synthesis of sulfonyl chlorides from sulfonic acids is a well-established transformation.[9][10][11]

Materials:

-

4-(Trifluoromethoxy)phenylmethanesulfonic acid

-

Thionyl chloride (SOCl₂) or a solid-supported chlorinating agent like TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride)[9]

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using thionyl chloride)

-

Anhydrous toluene or other inert solvent

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure (using Thionyl Chloride):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 4-(trifluoromethoxy)phenylmethanesulfonic acid (1.0 equivalent) in anhydrous toluene.

-

Addition of Reagents: Add a catalytic amount of anhydrous DMF. From the dropping funnel, add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting crude this compound can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization.

-

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are used to prevent the hydrolysis of the highly reactive sulfonyl chloride.[12]

-

Base: A non-nucleophilic organic base such as triethylamine or pyridine is essential to neutralize the HCl formed during the reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.[8]

-

Temperature: The initial addition at 0 °C is a standard precaution to manage the exothermicity of the reaction between the sulfonyl chloride and the amine.

Safety and Handling

This compound is an irritant and is harmful if swallowed.[13] It is also reactive towards moisture. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[13] All reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Conclusion

This compound serves as a critical and versatile reagent for the incorporation of the trifluoromethoxy-phenylmethyl moiety into potential agrochemical candidates. The unique electronic properties and high lipophilicity conferred by the -OCF₃ group make it a valuable tool for fine-tuning the biological activity and pharmacokinetic profile of new active ingredients.[3][6][14] The protocols provided herein offer a robust framework for the synthesis of novel sulfonamides, enabling researchers to explore the vast chemical space of this important class of agrochemicals. The continued application of such specialized building blocks will undoubtedly fuel the discovery of the next generation of crop protection solutions.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. Available from: [Link].

-

Zheng, B., & Toste, F. D. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 75(16), 5716–5719. Available from: [Link].

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

Organic Chemistry Portal. S-Chlorinations. Available from: [Link].

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link].

-

ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available from: [Link].

-

ScienceDirect. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link].

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. Available from: [Link].

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available from: [Link].

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available from: [Link].

-

Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. Available from: [Link].

-

ResearchGate. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF. Available from: [Link].

-

European Patent Office. HERBICIDAL TETRAZOLE COMPOUNDS - EP 4263510 B1. Available from: [Link].

-

European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - EP 3994989 A1. Available from: [Link].

-

Justia Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING, UPTAKE AND RAINFASTNESS PROPERTIES. Available from: [Link].

-

Georganics. This compound - High purity | EN. Available from: [Link].

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link].

-

MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link].

-

Frontiers. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Available from: [Link].

-

Quick Company. Process For Preparation Of Trifluoromethanesulfinyl Chloride. Available from: [Link].

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link].

-

Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link].

-

ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available from: [Link].

-

Wechem. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Available from: [Link].

- Google Patents. CN103910653A - Preparation method of chlorocarbonyl[4-(trifluoromethoxy)phenyl]methyl carbamate.

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link].

-

ResearchGate. Solid Sulfonic Acid-Promoted Oxidation of Benzyl Alcohol Catalyzed by Isoamyl Nitrite | Request PDF. Available from: [Link].

-

ResearchGate. A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid | Request PDF. Available from: [Link].

-

Atmospheric Chemistry and Physics. Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Available from: [Link].

- Google Patents. US3948922A - Oxidation of thiols and disulfides to sulfonic acids.

-

Radboud Repository. A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Available from: [Link].

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. S-Chlorinations [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - High purity | EN [georganics.sk]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Reactions Involving 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Introduction: The Strategic Advantage of the 4-(Trifluoromethoxy)phenyl Group

4-(Trifluoromethoxy)benzenesulfonyl chloride is a specialized reagent pivotal in medicinal chemistry and drug development for the synthesis of sulfonamides and sulfonate esters. Its utility is significantly enhanced by the presence of the 4-(trifluoromethoxy)phenyl moiety. This group imparts unique physicochemical properties to the parent molecule and its derivatives, which are highly desirable in drug design.[1][2][3]

The trifluoromethoxy (OCF₃) group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the sulfonyl sulfur, making the reagent highly reactive towards nucleophiles.[4] Furthermore, the OCF₃ group is highly lipophilic and metabolically stable.[4] Incorporating this group into a drug candidate can improve its metabolic profile by blocking potential sites of oxidation, increase its half-life, and enhance its ability to cross cellular membranes, ultimately improving bioavailability and binding affinity to biological targets.[4][5]

This guide provides detailed protocols for the two primary applications of this reagent: the synthesis of sulfonamides via reaction with amines and the synthesis of sulfonate esters via reaction with alcohols.

Core Principles of Sulfonylation Reactions

The fundamental reaction involves the nucleophilic attack of an amine or an alcohol on the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion, which is an excellent leaving group, and the formation of a stable sulfonamide or sulfonate ester bond.[6][7]

A key requirement for this reaction is the presence of a base. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting nucleophile (amine or alcohol), rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is added to scavenge the HCl produced, ensuring the reaction proceeds to completion.[8][9]

Application Protocol 1: Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol details the general procedure for the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide. This reaction is analogous to the classic Hinsberg test for distinguishing amines.[8]

Reaction Mechanism: Sulfonamide Formation

Caption: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), pyridine, or tetrahydrofuran (THF)).

-

Scientist's Note: The choice of solvent is critical. Pyridine can act as both the solvent and the base. For less reactive amines, a more inert solvent like DCM with an added base like triethylamine is preferable.

-

-

Reaction Setup: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

-

Reagent Addition: Dissolve 4-(trifluoromethoxy)benzenesulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Scientist's Note: A slight excess of the sulfonyl chloride ensures the complete consumption of the valuable amine. Adding it slowly prevents a rapid temperature increase which could lead to side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.[9]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with additional solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), water, and brine.

-

Scientist's Note: For primary amines, the resulting sulfonamide is acidic and can be soluble in aqueous base. This property, as described in the Hinsberg reaction, can be used for purification.[8]

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).[10] The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Data Summary: Sulfonamide Synthesis

| Parameter | Value/Condition | Rationale |

| Stoichiometry | Amine:Sulfonyl Chloride:Base | 1 : 1.05 : 1.2-2.0 |

| Temperature | 0 °C to Room Temp | Controls exothermicity, then allows reaction to complete. |

| Reaction Time | 4 - 12 hours | Varies based on the nucleophilicity of the amine. |

| Typical Solvents | DCM, Pyridine, THF | Solubilizes reactants; pyridine also acts as a base. |

| Typical Bases | Pyridine, Triethylamine | Neutralizes HCl byproduct to prevent amine protonation.[9] |

| Purification | Recrystallization / Chromatography | Removes impurities and isolates the final product. |

Application Protocol 2: Synthesis of Sulfonate Esters

This protocol outlines the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with an alcohol to form a sulfonate ester. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, effectively activating the alcohol.[11][12]

Detailed Experimental Protocol

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (1.5 eq).

-

Reaction Setup: Cool the reaction vessel to 0 °C in an ice-water bath.

-

Reagent Addition: Add 4-(trifluoromethoxy)benzenesulfonyl chloride (1.1 eq) portion-wise (if solid) or dropwise (if liquid/in solution) to the stirred alcohol solution. Maintain the temperature at 0 °C during addition.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature. The reaction may need to be stirred for several hours or even overnight, depending on the steric hindrance of the alcohol.

-

Monitoring: Monitor the disappearance of the alcohol starting material by TLC.

-

Work-up:

-

Quench the reaction by slowly adding cold water or ice.

-

Extract the product into an organic solvent like ethyl acetate or DCM.

-

Wash the organic phase sequentially with cold, dilute HCl (e.g., 1M) to remove the base, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude sulfonate ester is often purified by flash chromatography or recrystallization.

General Experimental Workflow

The following diagram illustrates the comprehensive workflow from initial setup to final product characterization.

Caption: Standard workflow for sulfonylation reactions.

Safety, Handling, and Storage

Hazard Profile: 4-(Trifluoromethoxy)benzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[14][15] It is also moisture-sensitive and will decompose in the presence of water to release corrosive HCl gas.[13]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood.[16][17] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[18]

-

Handling: Use only dry glassware and anhydrous solvents to prevent decomposition.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[16][18]

-

Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases and oxidizing agents.[13][19]

References

-

Hinsberg reaction . (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Jiang, X., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols . iScience. Available at: [Link]

- Process for the preparation of benzene sulfonamides. (1992). Google Patents.

-

Hu, J., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate . Organic Process Research & Development. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . (2008). PMC, NIH. Retrieved January 30, 2026, from [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE . (1981). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

-

17.6: Reactions of Alcohols . (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

4-(Trifluoromethyl)benzenesulfonyl Chloride . (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . (2025). PubMed. Retrieved January 30, 2026, from [Link]

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) . (2020). YouTube. Retrieved January 30, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY . (2000). NJ.gov. Retrieved January 30, 2026, from [Link]

-

Material Safety Data Sheet - Sulfuryl chloride . (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . (2024). Hovione. Retrieved January 30, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. How does 4 - Toluene Sulfonyl Chloride react with alcohols? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. 4-(三氟甲氧基)苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. nj.gov [nj.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Advanced Solid-Phase Synthesis Techniques Using 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride (TFMPMS-Cl)

An Application Guide for Researchers

This guide provides a detailed overview and practical protocols for the application of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride as a robust protecting group for amines in solid-phase synthesis (SPS). Designed for researchers in peptide synthesis, medicinal chemistry, and drug development, this document explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the strategic advantages of the TFMPMS protecting group.

Strategic Overview: The Rationale for TFMPMS-Cl

In the complex landscape of chemical synthesis, particularly in the multi-step assembly of peptides and other complex molecules on a solid support, the choice of protecting groups is paramount.[1] An ideal protecting group must be installed efficiently, remain stable through numerous reaction cycles (orthogonality), and be removed under specific, mild conditions that do not compromise the integrity of the target molecule.

This compound (TFMPMS-Cl) emerges as a sophisticated tool for amine protection, offering a unique combination of stability and tailored cleavability. Its structure consists of three key components:

-

The Sulfonyl Chloride Moiety: This reactive group readily forms a highly stable sulfonamide bond with primary and secondary amines.[2] Sulfonamides are notoriously robust, exhibiting exceptional stability to a wide range of acidic and basic conditions, making them orthogonal to common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][4]

-

The Phenylmethane (Benzyl) Linker: The CH₂ group separating the phenyl ring from the sulfonyl group provides conformational flexibility and modulates the electronic properties of the sulfonyl center.

-

The 4-(Trifluoromethoxy) Phenyl Group: The trifluoromethoxy (OCF₃) substituent is a critical feature. It is a powerful electron-withdrawing group, which enhances the acidity of the N-H proton on a protected primary amine, facilitating subsequent N-alkylation reactions (a strategy pioneered by Fukuyama with nitrobenzenesulfonamides).[5] Furthermore, the OCF₃ group significantly increases lipophilicity and metabolic stability, which can be advantageous if the protecting group is retained in final fragments or used to modulate the properties of the resin-bound intermediate.[6]

This combination makes the TFMPMS group a valuable asset for applications requiring a highly stable, orthogonal amine protecting group, with the potential for selective removal through specific reductive or nucleophilic cleavage pathways that leave other protecting groups intact.

Caption: Logical relationship between the structural features of TFMPMS-Cl and its synthetic advantages.

Safety, Handling, and Physicochemical Properties

As a reactive sulfonyl chloride, TFMPMS-Cl must be handled with appropriate care in a well-ventilated chemical fume hood.

2.1 Hazard & Precautionary Data

| Identifier | Information |

| Chemical Name | This compound |

| Abbreviation | TFMPMS-Cl |

| Molecular Formula | C₈H₆ClF₃O₃S |

| Molecular Weight | 290.65 g/mol |

| Hazard Statements | Corrosive. Causes severe skin burns and eye damage. |

| Precautionary Codes | P261, P280, P301+P330+P331, P302+P352, P305+P351+P338, P310[7] |

Handling Recommendations:

-

Always wear protective gear: Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.[7]

-

Avoid Inhalation: Do not breathe dust, fumes, or vapors.[7]

-

Moisture Sensitivity: Sulfonyl chlorides react with water to produce hydrochloric acid and the corresponding sulfonic acid. Store the reagent in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents for all reactions.

-

In Case of Exposure:

Core Protocol: Protection of Resin-Bound Amines

This protocol details the procedure for capping a free amine on a solid-support resin with the TFMPMS group. The process is self-validating through the use of a qualitative colorimetric test to confirm the consumption of the free amine.

3.1 Causality and Experimental Choices

-

Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are typically used. DCM is preferred for its ability to swell polystyrene resins and its low boiling point, while DMF offers better solubility for many reagents. Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.

-

Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is essential. Its role is to scavenge the HCl byproduct generated during the reaction without competing with the resin-bound amine in reacting with the TFMPMS-Cl.

-

Monitoring: The Kaiser test is a highly reliable method for detecting free primary amines on the solid support. A negative Kaiser test (beads remain colorless or yellow) indicates the reaction has gone to completion. For secondary amines, alternative tests like the chloranil test should be used.

3.2 Detailed Step-by-Step Methodology

Materials:

-

Fmoc-protected, amine-bearing solid-phase resin (e.g., Rink Amide, Wang resin).

-

This compound (TFMPMS-Cl).

-

Diisopropylethylamine (DIPEA).

-

Anhydrous Dichloromethane (DCM).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

20% (v/v) Piperidine in DMF (for Fmoc deprotection).

-

Kaiser Test solutions.

-

Solid-phase reaction vessel.

Procedure:

-

Resin Swelling: Place the resin (1.0 eq) in the reaction vessel and swell in DCM for 30-60 minutes. Drain the solvent.

-

Fmoc Deprotection (if applicable): Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. This exposes the primary amine.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (3x), DCM (3x), and DMF (3x).

-

Confirmation of Free Amine: Remove a small sample of beads (5-10), wash them with ethanol, and perform a Kaiser test. A deep blue color confirms the presence of the free primary amine.

-

Sulfonylation Reaction:

-

Prepare the reaction solution in a separate flask: Dissolve TFMPMS-Cl (3.0 eq) in anhydrous DCM.

-

Add DIPEA (5.0 eq) to the reaction solution.

-

Immediately add this solution to the washed, drained resin in the reaction vessel.

-

-

Reaction & Monitoring:

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

After 2 hours, remove a small sample of beads, wash thoroughly with DCM and ethanol, and perform a Kaiser test.

-

If the test is positive (blue beads), continue the reaction, adding an additional aliquot of TFMPMS-Cl (1.0 eq) and DIPEA (1.5 eq) if necessary.

-

The reaction is complete when the Kaiser test is negative (yellow/colorless beads).

-

-

Final Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all excess reagents and byproducts.

-

Drying: Dry the resin under vacuum. The resin, now bearing the TFMPMS-protected amine, is ready for the next step in the synthesis or for cleavage.

Caption: Decision workflow for the deprotection of the TFMPMS group from a solid support.

Comparative Analysis of Amine Protecting Groups

The strategic value of the TFMPMS group is best understood in the context of other commonly used amine protecting groups in solid-phase synthesis.

| Protecting Group | Structure | Installation | Cleavage Conditions | Orthogonality & Notes |

| Boc | t-Butyloxycarbonyl | Boc₂O, Base | Strong Acid: TFA, HCl | Stable to base and nucleophiles. The cornerstone of "Boc-SPPS". |

| Fmoc | 9-Fluorenyl- methoxycarbonyl | Fmoc-OSu, Base | Base: 20% Piperidine in DMF | Stable to acid. The cornerstone of modern "Fmoc-SPPS". Cleavage is rapid and mild. |

| Ns | 2-Nitrobenzene- sulfonyl | Ns-Cl, Base | Thiol + Base: Thiophenol, DBU [5] | Stable to strong acid (TFA). The classic example of a sulfonamide activated for nucleophilic cleavage. |

| TFMPMS | 4-(Trifluoromethoxy)- phenylmethanesulfonyl | TFMPMS-Cl, Base | Primary: Thiol + BaseAlternative: SmI₂, Low T | Stable to strong acid (TFA) and standard bases (Piperidine). The OCF₃ group provides activation similar to Ns but with different electronic and solubility properties. [6] |

Conclusion

This compound represents a highly valuable reagent for the protection of amines in solid-phase synthesis. The resulting sulfonamide is exceptionally stable, providing robust orthogonality to the most common deprotection strategies used in modern SPPS. The electron-withdrawing nature of the trifluoromethoxy group enables reliable cleavage under mild nucleophilic conditions with thiols or, alternatively, through potent reductive methods. This allows for complex synthetic designs, such as side-chain modifications or the synthesis of branched peptides, where a highly stable yet selectively removable protecting group is required. By understanding the principles and protocols outlined in this guide, researchers can effectively integrate the TFMPMS protecting group into their synthetic workflows to tackle challenging molecular architectures.

References

-

Georganics. This compound - High purity. [Link]

-

Fleming, S. A. (2002). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, (22), 2485-2487. [Link]

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (20), 2238-2239. [Link]

-

Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

-

Vaidehi, N., et al. (2005). Protecting Groups in Peptide Synthesis. Request PDF. [Link]

-

D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883. [Link]

-

Lin, M. H., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Weinstein, B. (1983). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]

-

Organic Chemistry Portal. Samarium (low valent). [Link]

- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.

-

Jackson, M. D. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

-

Ramirez, A., et al. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

da Silva, F. d. C., et al. (2006). The use of Fukuyama's sulfonamide in the synthesis of selectively protected spermidines. Journal of the Brazilian Chemical Society, 17, 1661-1664. [Link]

- Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Xu, J. (2021). Synthesis of sulfonopeptides. Journal of Peptide Science, 27(8), e3331. [Link]

-

Chiara, J. L., et al. (2000). Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines. The Journal of Organic Chemistry, 65(21), 7050-7056. [Link]

-

Wagner, T., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2445-2453. [Link]

-

Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Request PDF. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Sulfonamide Synthesis with 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride

Topic: Troubleshooting Side Reactions & Optimization Guide Reagent ID: 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride CAS: [Relevant CAS if available, generally derivative of 1939-99-7] Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Benzylic Trap"

You are likely reading this guide because your sulfonylation reaction failed to produce the expected yield, or you have isolated inexplicable non-polar byproducts (such as stilbenes).

Unlike standard reagents like Tosyl chloride or Mesyl chloride, This compound belongs to the class of phenylmethanesulfonyl chlorides (benzyl sulfonyl chlorides) . These reagents possess a unique reactivity profile due to the acidic protons at the benzylic (

The Core Challenge: The electron-withdrawing trifluoromethoxy (

Diagnostic Workflow

Use this decision tree to identify your specific failure mode based on experimental observations.